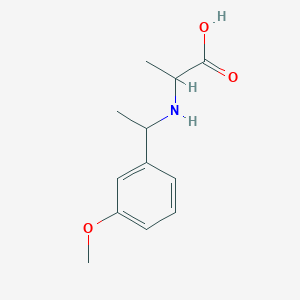

(1-(3-Methoxyphenyl)ethyl)alanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-[1-(3-methoxyphenyl)ethylamino]propanoic acid |

InChI |

InChI=1S/C12H17NO3/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3/h4-9,13H,1-3H3,(H,14,15) |

InChI Key |

LSUOBAXKFNQWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxyphenyl Ethyl Alanine

Strategies for Asymmetric Synthesis of Enantiopure (1-(3-Methoxyphenyl)ethyl)alanine

The synthesis of α,α-disubstituted amino acids in enantiomerically pure form is a significant challenge in organic chemistry due to the difficulty of creating a sterically congested quaternary stereocenter. nih.govVarious strategies have been developed to address this, falling into three main categories: chiral auxiliary-mediated approaches, asymmetric catalysis, and biocatalytic methods.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are reusable chemical entities that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgAfter the desired stereocenter is created, the auxiliary is cleaved and can be recovered. wikipedia.orgFor the synthesis of α,α-disubstituted amino acids like this compound, a common strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent.

One highly effective method utilizes a Ni(II) complex of a Schiff base formed between glycine and a chiral auxiliary. For instance, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been successfully employed as a chiral auxiliary for the synthesis of various optically active amino acids. ysu.amIn this approach, a nickel(II) complex of the glycine Schiff base is treated with a strong base to form a nucleophilic enolate. This enolate can then be alkylated with an appropriate electrophile.

For the synthesis of this compound, the strategy would involve a two-step alkylation of the chiral glycine complex: first with an ethyl halide, followed by a 3-methoxybenzyl halide, or vice-versa. A more direct route would involve the alkylation of a chiral alanine (B10760859) enolate equivalent with a 3-methoxybenzyl halide. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent acidic hydrolysis removes the chiral auxiliary and the Schiff base, liberating the desired enantiomerically enriched α,α-disubstituted amino acid. The stereoselectivity in these reactions is often very high, with optical purities exceeding 99% for the final amino acid. ysu.am Another prominent class of chiral auxiliaries includes N-sulfinyl imines, which can serve as effective radical acceptors in photoredox-mediated syntheses to produce unnatural amino acids with excellent stereoselectivity. nih.govrsc.org

Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis Strategy| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Formation of Chiral Adduct | Alanine derivative, Chiral Auxiliary (e.g., Pseudoephenamine) | Covalently link the substrate to the chiral director. |

| 2 | Diastereoselective Reaction | Strong base (e.g., LDA), 1-(bromomethyl)-3-methoxybenzene | Create the quaternary stereocenter with high diastereoselectivity. |

| 3 | Cleavage of Auxiliary | Acidic or basic hydrolysis, or reduction | Remove the chiral auxiliary to yield the enantiopure product. |

Asymmetric Catalysis in the Production of this compound

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.govA key strategy applicable to the synthesis of this compound is the asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative.

This method involves the synthesis of an alkene precursor, specifically an N-acyl-α,β-didehydroamino acid ester. For the target molecule, this precursor would be N-acyl-2-amino-3-(3-methoxyphenyl)but-2-enoate. This substrate is then subjected to hydrogenation using a chiral transition metal catalyst, typically based on rhodium or ruthenium, complexed with a chiral phosphine ligand like DIPAMP or BINAP. scispace.comThe chiral catalyst coordinates to the double bond and the N-acyl group, creating a chiral environment that directs the delivery of hydrogen from one face of the molecule, thereby establishing the stereocenter with high enantioselectivity. scispace.com Modern advancements in catalysis, such as the synergistic use of iridium and chiral ketone catalysts, have enabled the direct asymmetric α-C-H functionalization of amines, representing a cutting-edge approach for constructing chiral amine frameworks. nih.gov

Table 2: Asymmetric Catalysis via Hydrogenation| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference Example |

|---|---|---|---|

| Rh(COD)[(R,R)-DIPAMP]BF₄ | N-acyl-didehydroamino acid ester | >99% | Synthesis of Pyridine-2,6-diyl Bis-alanine scispace.com |

| Ru(BINAP)Cl₂ | Substituted acrylic acids | 95-100% | General Asymmetric Hydrogenation |

Chemoenzymatic and Biocatalytic Routes for this compound

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations under mild, environmentally friendly conditions. mdpi.comTransaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. researchgate.net A highly relevant biocatalytic process is the synthesis of the key chiral intermediate, (S)-1-(3-methoxyphenyl)ethylamine. This is achieved through the asymmetric amination of 3-methoxyacetophenone using an amine transaminase, such as the one from Ruegeria pomeroyi, with isopropylamine often serving as the amine donor. mdpi.comThis enzymatic reaction is highly enantioselective but is often limited by an unfavorable reaction equilibrium. mdpi.comStrategies to overcome this include using an excess of the amine donor or removing the acetone co-product. mdpi.com While this reaction produces the chiral amine precursor, a subsequent chemical step would be required to introduce the carboxyl group to form the final this compound. This chemoenzymatic approach, combining a selective biocatalytic step with a conventional chemical step, is a powerful strategy for producing complex chiral molecules. Furthermore, transaminases can be used in dynamic kinetic resolution processes to prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov

Table 3: Biocatalytic Synthesis of a Key Chiral Precursor| Enzyme | Substrate | Amine Donor | Product | Key Features |

|---|---|---|---|---|

| Amine Transaminase (Ruegeria pomeroyi) | 3-Methoxyacetophenone | Isopropylamine | (S)-1-(3-Methoxyphenyl)ethylamine | Highly enantioselective; equilibrium-limited reaction. mdpi.com |

| ATA-025 (Transaminase) | 1-(3-methylphenyl)ethan-1-one | L-Alanine | (1R)-(3-methylphenyl)ethan-1-amine | >99% conversion, >98.5% chiral purity. nih.gov |

Classical Resolution Techniques for Racemic this compound Precursors

Classical resolution is a robust, traditional method for separating a racemic mixture into its constituent enantiomers. wikipedia.orgThis technique relies on the reaction of the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.orgSince diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. wikipedia.org For a racemic mixture of this compound, which contains both an acidic carboxylic acid group and a basic amino group, resolution can be achieved using either a chiral base or a chiral acid.

Resolution with a Chiral Base: The racemic amino acid can be reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine or brucine) to form two diastereomeric ammonium carboxylate salts. Due to their different solubilities, one salt will preferentially crystallize from a suitable solvent. The crystallized salt is then separated, and the chiral base is removed by acidification, yielding the enantiomerically pure amino acid. libretexts.org

Resolution with a Chiral Acid: To use a chiral acid (e.g., (2R,3R)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid), the amino group of the racemic amino acid must first be protected (e.g., by N-acetylation) to prevent it from reacting. The N-acetylated racemate is then reacted with the chiral acid to form diastereomeric salts, which are separated by crystallization. Following separation, the resolving agent is removed, and the N-acetyl group is hydrolyzed to afford the pure amino acid enantiomer. libretexts.org Enzymatic methods can also be employed for resolution. For example, an acylase enzyme can selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic mixture of N-acyl amino acids, leaving the D-enantiomer unreacted. google.comThis kinetic resolution allows for the separation of the two forms based on the difference in their chemical state. libretexts.org

Precursor Chemistry and Advanced Starting Material Design for this compound Synthesis

The design of an efficient synthesis for this compound depends heavily on the strategic selection of precursors and starting materials. The choice of precursor is dictated by the chosen synthetic route (asymmetric, biocatalytic, etc.).

For biocatalytic routes, the most logical precursor is a prochiral ketone that can be aminated by a transaminase.

3-Methoxyacetophenone: This commercially available ketone is the ideal starting material for enzymatic amination to produce the key chiral intermediate, 1-(3-methoxyphenyl)ethylamine. mdpi.com For chemical syntheses involving alkylation, precursors are typically based on glycine or alanine synthons.

Alanine Derivatives: An N-protected alanine ester can be deprotonated to form an enolate, which can then be alkylated with a 3-methoxybenzyl halide.

Glycine Synthons: Chiral glycine equivalents, such as those used in the Ni(II) complex-mediated synthesis, serve as a platform for sequential alkylations. ysu.am* Isocyanoacetate Esters: These compounds are precursors for α,α-disubstituted amino acids, where they can react with suitable electrophiles. nih.gov For routes involving asymmetric hydrogenation, the key precursor is a dehydroamino acid.

3-Methoxycinnamic acid: This compound can serve as a precursor to the α,β-unsaturated backbone needed for asymmetric hydrogenation strategies after elaboration. prepchem.com

Table 4: Key Precursors for this compound Synthesis

| Precursor | Corresponding Synthetic Strategy | Role of Precursor |

|---|---|---|

| 3-Methoxyacetophenone | Biocatalytic Asymmetric Amination | Prochiral ketone substrate for transaminase. mdpi.com |

| N-Protected Alanine Ester | Chiral Auxiliary-Mediated Alkylation | Source of the alanine backbone for α-benzylation. |

| 3-Methoxybenzyl Halide | Chemical Alkylation Routes | Electrophile to introduce the 3-methoxyphenylmethyl group. |

| N-Acyl-2-amino-3-(3-methoxyphenyl)but-2-enoate | Asymmetric Catalytic Hydrogenation | Prochiral dehydroamino acid for enantioselective reduction. |

Derivatization Reactions and Functional Group Transformations of this compound

The functional groups of this compound—the primary amine, the carboxylic acid, and the methoxy-substituted aromatic ring—are all amenable to a variety of chemical transformations. These derivatization reactions are essential for incorporating this unnatural amino acid into peptides or modifying its properties.

Transformations of the Amino Group:

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This is a fundamental step in peptide synthesis, where the amino acid is coupled to another amino acid or a protecting group (e.g., Boc, Cbz, Fmoc).

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides, though this can be difficult to control. A more robust method involves reductive amination or the use of specific catalytic systems, such as ruthenium catalysts that enable the N-alkylation of α-amino acid esters with alcohols. d-nb.info

Transformations of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) under acidic conditions with the corresponding alcohol (Fischer esterification) or by using reagents like diazomethane or thionyl chloride followed by an alcohol.

Amide Formation: The carboxyl group can be activated (e.g., with carbodiimides like DCC or EDC) and reacted with an amine to form an amide bond, which is the basis of peptide synthesis.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding amino alcohol.

Transformations of the Aromatic Ring:

Demethylation: The methoxy (B1213986) group on the phenyl ring is an ether that can be cleaved to reveal a phenolic hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr. This transformation can be useful for modulating the electronic properties or introducing a new site for further functionalization.

Amidation and Peptide Coupling Reactions Involving this compound

The presence of a carboxylic acid and a secondary amine group makes this compound a suitable candidate for amidation and peptide coupling reactions. These reactions are fundamental in the synthesis of peptides and other amide-containing molecules. The general principle involves the activation of the carboxyl group of the amino acid, followed by nucleophilic attack from the amino group of another molecule.

A variety of modern coupling reagents can be employed to facilitate this transformation, minimizing side reactions and preserving stereochemical integrity. The choice of coupling reagent is often crucial, especially when dealing with sterically hindered amino acids.

Commonly Used Peptide Coupling Reagents:

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, cost-effective. DCC can lead to the formation of insoluble dicyclohexylurea byproduct. EDC and its byproduct are water-soluble, simplifying purification. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High coupling efficiency, but BOP can produce a carcinogenic byproduct (HMPA). PyBOP is a safer alternative. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Fast reaction rates, low racemization. HATU is particularly effective for sterically hindered amino acids. |

The reaction mechanism for a typical peptide coupling reaction involves the activation of the carboxylic acid to form a more reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with phosphonium or uronium salts), which is then readily attacked by the amine. Additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are often used to suppress racemization and improve coupling efficiency.

Modifications of the Aromatic Ring System in this compound

The 3-methoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The methoxy group (-OCH3) is an activating, ortho-, para-directing group due to its electron-donating resonance effect. This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group (positions 2, 4, and 6).

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | Substitution of -NO2 group at positions 2, 4, and 6. |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Substitution of -Br or -Cl group at positions 2, 4, and 6. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Addition of an acyl group (RCO-) at positions 2, 4, and 6. |

| Friedel-Crafts Alkylation | RCl, AlCl3 | Addition of an alkyl group (R-) at positions 2, 4, and 6. Prone to polysubstitution and carbocation rearrangements. |

| Sulfonation | Fuming H2SO4 | Substitution of -SO3H group at positions 2, 4, and 6. This reaction is often reversible. |

It is important to note that the reaction conditions would need to be carefully controlled to avoid reactions with the amino acid moiety. Protection of the amine and carboxylic acid groups would likely be necessary before performing modifications on the aromatic ring.

Stereoselective Transformations of this compound Derivatives

Given that this compound possesses a chiral center at the alpha-carbon of the alanine moiety, stereoselective transformations are a key aspect of its chemistry. The synthesis of enantiomerically pure forms of this amino acid is crucial for its potential applications in pharmaceuticals and other biologically active molecules.

One common strategy for obtaining enantiomerically pure amino acids is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent.

Asymmetric synthesis is another powerful approach to directly produce a single enantiomer. This can involve the use of chiral catalysts or auxiliaries. For instance, the synthesis of the related compound 1-(3-methoxyphenyl)ethylamine has been achieved through asymmetric reductive amination of 3-methoxyacetophenone. This methodology could potentially be adapted for the synthesis of this compound.

Mechanistic Investigations of Synthetic Pathways to this compound

Imine Formation: The ketone (3-methoxyacetophenone) reacts with an amine (such as ammonia or a protected amine) to form an imine intermediate. This reaction is generally acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Reduction: The imine is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or through catalytic hydrogenation.

In an asymmetric reductive amination, a chiral catalyst or a chiral auxiliary is used to control the stereochemical outcome of the reduction step, leading to the preferential formation of one enantiomer.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of amino acids aims to reduce the environmental impact of chemical processes. While specific examples for this compound are not documented, general strategies in green amino acid synthesis can be considered.

Key Green Chemistry Principles in Amino Acid Synthesis:

| Principle | Application in Amino Acid Synthesis |

| Use of Renewable Feedstocks | Employing starting materials derived from biomass rather than petrochemicals. |

| Catalysis | Utilizing catalytic reagents (including biocatalysts like enzymes) in small amounts instead of stoichiometric reagents to reduce waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Using less hazardous solvents, such as water or supercritical fluids, and minimizing the use of auxiliary substances. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Biocatalysis | Employing enzymes to carry out specific transformations with high selectivity and under mild conditions, reducing the need for protecting groups and harsh reagents. For example, transaminases can be used for the asymmetric synthesis of amino acids from keto acids. |

The development of biocatalytic routes, such as using engineered enzymes, represents a significant advancement in the green synthesis of chiral amino acids. These methods often offer high enantioselectivity and operate under environmentally benign conditions. rsc.org

Theoretical and Computational Studies of 1 3 Methoxyphenyl Ethyl Alanine

Quantum Chemical Calculations on Molecular Structure and Conformation of (1-(3-Methoxyphenyl)ethyl)alanine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and conformational landscape of molecules like this compound. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a stable molecular geometry can be derived.

By using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, corresponding to the most stable conformation. The outputs of these calculations include precise values for bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's shape. For a molecule with multiple rotatable bonds, such as the ethyl linker and the bonds around the chiral center in this compound, multiple local energy minima may exist. Quantum chemical calculations can identify these different conformers and rank them by their relative energies.

The accuracy of these theoretical calculations is often validated by comparing the computed parameters with experimental data from X-ray crystallography, if available. Studies on related methoxyphenyl derivatives show a high degree of correlation between calculated and experimental values, with minor deviations attributed to the different phases (gas phase for calculations vs. solid state for crystallography). nih.gov

Table 1: Representative Optimized Geometric Parameters (Calculated via DFT) This table presents typical data obtained from DFT calculations on a related methoxyphenyl-containing compound, illustrating the expected output for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (methoxy) | 1.36 Å |

| C=C (aromatic) | 1.39 - 1.41 Å | |

| C-N (alanine) | 1.46 Å | |

| C=O (carboxyl) | 1.22 Å | |

| Bond Angle | C-O-C (methoxy) | 117.5° |

| C-C-N (alanine backbone) | 110.2° | |

| Dihedral Angle | C-C-C-C (ethyl-phenyl) | Variable (defines conformation) |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum chemical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. acs.org MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. A force field, which is a set of empirical energy functions and parameters, is used to define the potential energy and forces between atoms.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space in a simulated environment, such as in a solvent like water. acs.org Starting from an optimized geometry, the simulation tracks the trajectory of each atom over a set period, from nanoseconds to microseconds. This allows for the observation of rotations around single bonds, revealing the accessible conformations and the frequency of transitions between them.

Analysis of MD trajectories for analogous molecules like phenylalanine and alanine-containing peptides provides insights into backbone dihedral angle distributions (Ramachandran plots) and the dynamics of side chains. acs.orgnih.gov This information is critical for understanding how this compound might adapt its shape upon binding to a biological target, a process crucial for its function. rsc.org The simulations can reveal preferred orientations of the methoxyphenyl group relative to the alanine (B10760859) core, which can influence intermolecular interactions. mdpi.com

Density Functional Theory (DFT) Applications in Reactivity and Electronic Properties of this compound Analogs

DFT is not only used for structure optimization but also serves as a powerful tool to investigate the electronic properties and chemical reactivity of a molecule. mdpi.comnih.gov By analyzing the molecular orbitals calculated with DFT, one can derive a wealth of information. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. epstem.net

From these frontier orbitals, several conceptual DFT reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): Describes the ability of a species to accept electrons. mdpi.comnih.gov

Nucleophilicity (N): Describes the ability of a species to donate electrons.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of negative potential (red; electron-rich, susceptible to electrophilic attack) and positive potential (blue; electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carboxyl group and the methoxy (B1213986) oxygen, and positive potential near the amine hydrogens. epstem.net

Table 2: Representative Electronic Properties (Calculated via DFT) This table shows typical electronic property data derived from DFT studies on related aromatic molecules, representing the expected values for this compound.

| Property | Symbol | Typical Calculated Value | Unit |

| HOMO Energy | EHOMO | -6.14 | eV |

| LUMO Energy | ELUMO | -2.25 | eV |

| HOMO-LUMO Gap | ΔE | 3.89 | eV |

| Electronegativity | χ | 4.19 | eV |

| Chemical Hardness | η | 1.95 | eV |

| Electrophilicity Index | ω | 4.51 | eV |

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are extensively used to predict and analyze how a small molecule, or ligand, like this compound interacts with a biological macromolecule, such as a protein receptor or an enzyme. nih.gov The primary techniques employed are molecular docking and molecular dynamics simulations.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms search for the best "pose" of the ligand within the protein's binding site by optimizing for geometric complementarity and interaction energy. The result is a binding model that highlights key intermolecular interactions, such as:

Hydrogen bonds (e.g., between the alanine's carboxyl/amino groups and polar residues in the protein).

Hydrophobic interactions (between the methoxyphenyl ring and nonpolar protein residues).

Pi-stacking or pi-cation interactions involving the aromatic ring.

Binding Affinity Prediction: Docking programs use scoring functions to estimate the binding affinity (often as a free energy of binding, ΔG) for each pose. While these scores provide a useful ranking, more accurate estimations can be obtained using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which analyzes snapshots from an MD simulation of the ligand-protein complex. Computational alanine scanning can further be used to identify "hot spot" residues in the protein that are critical for the binding interaction. protoqsar.com These predictions are crucial for understanding the molecule's potential biological targets and for guiding the design of more potent analogs. frontiersin.orgmdpi.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.org

The process for building a QSAR model for analogs of this compound would involve:

Data Collection: Assembling a dataset of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors). protoqsar.com

Model Building: Using statistical or machine learning methods (e.g., multiple linear regression, partial least squares, support vector machines), a model is created that correlates a subset of the descriptors with the observed activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of compounds not used in model training). rsc.org

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing. researchgate.net This approach significantly accelerates the drug discovery and optimization process.

Biological and Biochemical Research Applications of 1 3 Methoxyphenyl Ethyl Alanine Non Clinical Focus

Evaluation of (1-(3-Methoxyphenyl)ethyl)alanine as a Molecular Probe in Biological Systems

The structural characteristics of this compound, featuring a methoxy-substituted phenyl ring and an ethyl group on the α-carbon, make it a candidate for development as a molecular probe. The methoxy (B1213986) group can serve as a subtle electronic and steric modulator, while the aromatic ring provides a scaffold for further functionalization.

One potential application is in fluorescence spectroscopy. The intrinsic fluorescence of the phenyl group, while modest, could be modulated by its local environment within a protein. More significantly, the structure allows for the straightforward synthesis of derivatives with enhanced photophysical properties. For instance, the introduction of a fluorescent reporter group, such as a nitrobenzoxadiazole (NBD) or Dansyl group, onto the phenyl ring would create a highly sensitive probe for monitoring protein conformation and dynamics. nih.govyoutube.com

Furthermore, the methoxy group could be replaced with an isotopically labeled counterpart (e.g., containing ¹³C or ¹⁴C) or a heavier atom, enabling its use in Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to probe molecular interactions at high resolution. youtube.com

Table 1: Potential Spectroscopic Applications of this compound Derivatives

| Derivative | Potential Application | Principle |

| Dansyl-(1-(3-aminophenyl)ethyl)alanine | Probing protein folding and binding | Environment-sensitive fluorescence of the Dansyl group reports on local polarity changes. |

| ¹³C-methoxy-(1-(3-methoxyphenyl)ethyl)alanine | NMR studies of protein-ligand interactions | The ¹³C-labeled methoxy group provides a specific signal for monitoring binding events and conformational changes. |

| Iodo-(1-(3-methoxyphenyl)ethyl)alanine | X-ray crystallography | The heavy iodine atom can aid in solving the phase problem in crystallographic studies of proteins. |

This table presents hypothetical data based on the known applications of other unnatural amino acids.

Role of this compound in Enzyme Substrate Specificity Studies in vitro

The substrate specificity of enzymes is a fundamental aspect of their function. Unnatural amino acids are invaluable tools for mapping the steric and electronic constraints of an enzyme's active site. nih.govacs.org By systematically replacing a natural amino acid in a known peptide substrate with this compound, researchers can probe how an enzyme accommodates this non-canonical residue.

For example, in studies of proteases, incorporating this compound at different positions in a peptide substrate can reveal the size and chemical nature of the enzyme's substrate-binding pockets. mdpi.com The bulky and hydrophobic nature of the 3-methoxyphenyl)ethyl side chain would likely be disfavored by enzymes that prefer small or charged residues, while it might be well-tolerated or even preferred by enzymes with large, hydrophobic binding pockets.

The results of such studies can be quantified by measuring the kinetic parameters of the enzymatic reaction (K_m and k_cat). A significant increase in K_m or a decrease in k_cat would indicate that the unnatural amino acid hinders binding or catalysis. Conversely, minimal changes or even an improvement in these parameters would suggest that the enzyme's active site can accommodate the synthetic residue.

Table 2: Hypothetical Kinetic Data for a Protease with Substrates Containing this compound

| Substrate Peptide | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Ac-Ala-Ala-Phe -Ala-pNA | 50 | 10 | 2.0 x 10⁵ |

| Ac-Ala-Ala-This compound -Ala-pNA | 250 | 2 | 8.0 x 10³ |

| Ac-Ala-Phe -Ala-Ala-pNA | 75 | 8 | 1.1 x 10⁵ |

| Ac-Ala-This compound -Ala-Ala-pNA | 500 | 1 | 2.0 x 10³ |

This table presents hypothetical data illustrating how the incorporation of this compound could affect enzyme kinetics. pNA = p-nitroanilide.

Molecular Interaction Mechanisms with Biological Macromolecules (e.g., proteins, enzymes, DNA) in vitro

The methoxyphenyl group of this compound can participate in a variety of non-covalent interactions that are crucial for molecular recognition in biological systems. These include hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding through the methoxy oxygen. acs.org The ethyl group on the alpha-carbon adds further steric bulk and hydrophobicity compared to a simple alanine (B10760859) residue.

When incorporated into a peptide or protein, this UAA can be used to study protein-protein interactions or protein-DNA interactions. For instance, if a key interaction in a protein complex is mediated by a phenylalanine or tyrosine residue, replacing it with this compound could either maintain, weaken, or enhance the interaction, providing insights into the precise nature of the binding interface. The absence of a hydroxyl group, compared to tyrosine, would specifically probe the importance of hydrogen bonding at that position.

Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to quantify the binding affinity of proteins containing this UAA to their interaction partners.

Table 3: Hypothetical Binding Affinities of a Protein with and without this compound

| Protein Variant | Binding Partner | Dissociation Constant (K_D) |

| Wild-type Protein (with Phe at position X) | Protein Y | 1.2 µM |

| Mutant Protein (with this compound at position X) | Protein Y | 5.8 µM |

| Wild-type Protein (with Tyr at position Z) | DNA sequence | 0.5 µM |

| Mutant Protein (with this compound at position Z) | DNA sequence | 10.2 µM |

This table presents hypothetical data demonstrating how the substitution with this compound could alter binding affinities.

Application of this compound in Chemical Biology Investigations

The versatility of unnatural amino acids extends to a broad range of chemical biology applications, enabling the construction of novel biomaterials and the investigation of complex cellular processes. nih.govgoogle.com this compound, with its modifiable aromatic ring, is a prime candidate for such endeavors.

For example, the methoxy group could be chemically converted to a hydroxyl group post-synthesis, allowing for site-specific post-translational modifications. Furthermore, the phenyl ring can be functionalized with bioorthogonal handles, such as azides or alkynes. These "clickable" groups would permit the attachment of various molecules, including biotin (B1667282) for affinity purification, or cross-linkers to trap transient protein interactions, in a highly specific manner.

The incorporation of this bulky, hydrophobic amino acid could also be used to modulate the stability and folding of proteins. The steric hindrance and altered hydrophobicity introduced by the (3-methoxyphenyl)ethyl group could be used to either stabilize or destabilize specific protein conformations, providing a means to control protein function.

Analytical and Characterization Methodologies in 1 3 Methoxyphenyl Ethyl Alanine Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment of (1-(3-Methoxyphenyl)ethyl)alanine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR analysis, the chemical shifts, splitting patterns, and integration of the signals provide valuable information about the different types of protons and their neighboring environments within the molecule. For instance, the aromatic protons on the methoxyphenyl group typically appear in the downfield region of the spectrum, while the aliphatic protons of the ethyl and alanine (B10760859) moieties resonate at higher field strengths. The methoxy (B1213986) group protons characteristically present as a singlet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their chemical environment, distinguishing between aromatic, aliphatic, carbonyl, and methoxy carbons.

For similar compounds, such as 1-(3-Methoxyphenyl)ethanone oxime, ¹H NMR has been effectively used for characterization. researchgate.net In broader applications, NMR is a standard method for the structural analysis of a wide range of organic molecules, including amino acids and their derivatives. acs.orgnih.govhmdb.cachemicalbook.com

A representative, though generalized, depiction of expected NMR data for a compound with similar functional groups is presented below.

Table 1: Representative ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.3 | 110 - 160 |

| OCH₃ | ~3.8 | ~55 |

| Alanine α-CH | 3.5 - 4.0 | 50 - 60 |

| Ethyl CH | 1.5 - 2.5 | 20 - 40 |

| Ethyl CH₃ | 0.9 - 1.5 | 10 - 20 |

| Alanine CH₃ | 1.3 - 1.7 | 15 - 25 |

| COOH | 10 - 13 | 170 - 185 |

Note: This is a generalized representation. Actual chemical shifts can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for amino acids often involve the loss of the carboxyl group (as CO₂ or COOH) and cleavage of the Cα-Cβ bond. For this compound, fragmentation of the methoxyphenyl ethyl side chain would also be expected. For example, cleavage of the bond between the ethyl group and the alanine moiety would result in characteristic fragment ions.

Studies on related compounds, such as ketamine analogues with a methoxyphenyl group, have shown characteristic fragmentation patterns, including cleavages of the ring structure and losses of functional groups. nih.gov The fragmentation of amino acids like serine and threonine under electron ionization also shows predictable patterns, such as the loss of the carboxylic group. physchemres.org

Infrared (IR) and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands expected in the IR spectrum of this compound include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

N-H stretching vibrations from the amino group, usually appearing around 3300-3500 cm⁻¹.

A sharp C=O stretch from the carbonyl of the carboxylic acid, typically around 1700-1750 cm⁻¹.

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule in the 2850-3100 cm⁻¹ region.

C-O stretching from the methoxy group and the carboxylic acid.

Aromatic C=C bending vibrations in the fingerprint region.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The aromatic methoxyphenyl ring in this compound is the primary chromophore. It is expected to exhibit absorption bands in the ultraviolet region, typically around 220 nm and 270-280 nm, which are characteristic of substituted benzene (B151609) rings. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring. researchgate.netnih.gov

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

|---|---|

| Infrared (IR) | Broad O-H (2500-3300 cm⁻¹), N-H (3300-3500 cm⁻¹), C=O (~1720 cm⁻¹), Aromatic C-H (~3030 cm⁻¹), Aliphatic C-H (2850-2960 cm⁻¹) |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.goved.ac.uk For a chiral molecule like this compound, this technique can unambiguously establish the spatial arrangement of the atoms at the stereocenter, differentiating between the R- and S-enantiomers. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. To establish the absolute configuration, anomalous dispersion effects are utilized. mit.edu This is particularly effective when the molecule contains atoms heavier than oxygen, but modern techniques have made it possible even for light-atom structures. mit.edu The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. nih.goved.ac.uk

Chromatographic Methods for Separation and Quantification of this compound and its Impurities

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amino acids and related compounds. A reversed-phase HPLC method, using a C18 column, can be employed to separate this compound from non-polar and some polar impurities. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs, such as around 275 nm due to the methoxyphenyl group.

Gas chromatography (GC) can also be used, often after derivatization of the amino acid to increase its volatility. uni-tuebingen.de

Given that this compound is a chiral compound, assessing its enantiomeric purity is of paramount importance. Chiral chromatography is the most common and reliable method for separating and quantifying the individual enantiomers. sigmaaldrich.comyakhak.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. gcms.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino acids. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation.

The separated enantiomers are then detected, typically by UV or mass spectrometry. The ratio of the peak areas of the two enantiomers allows for the precise determination of the enantiomeric excess (ee) or enantiomeric purity of the sample. For some applications, derivatization of the amino acid may be necessary to enhance the separation and detection. yakhak.orgnih.gov

Table 3: Common Chiral Stationary Phases for Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Examples | Separation Principle |

|---|---|---|

| Polysaccharide-based | Chiralcel OD, Chiralpak AD | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. |

| Cyclodextrin-based | Cyclobond | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. |

| Pirkle-type (brush-type) | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, and steric repulsion. |

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov However, amino acids like this compound are generally non-volatile and can decompose at the high temperatures required for GC analysis. nih.govthermofisher.com To overcome this, a critical derivatization step is necessary to convert the polar amino and carboxyl groups into more volatile and thermally stable functional groups. nih.govthermofisher.comsigmaaldrich.com

Common derivatization strategies for amino acids include silylation and acylation followed by esterification. thermofisher.comsigmaaldrich.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens in the amino and carboxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com This process increases the volatility and stability of the amino acid, allowing for effective separation and detection. thermofisher.com Another widely used method is a two-step process involving esterification of the carboxyl group, often with methanolic HCl, followed by acylation of the amino group with reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com

The choice of derivatization reagent and the GC column is critical for successful analysis. Chiral GC columns, such as those with cyclodextrin-based stationary phases, are essential for the separation of the enantiomers of chiral amino acids. sigmaaldrich.com The separation on these columns is based on the differential interaction of the enantiomeric derivatives with the chiral stationary phase.

Table 1: General Gas Chromatography Parameters for Amino Acid Analysis

| Parameter | Description | Typical Conditions |

| Derivatization | Chemical modification to increase volatility. | Silylation (e.g., with MSTFA) or Acylation/Esterification (e.g., with TFAA and an alcohol). thermofisher.comsigmaaldrich.com |

| Column | The stationary phase where separation occurs. | Chiral capillary columns (e.g., Chirasil-L-Val) for enantiomeric separation. nih.gov Non-polar columns (e.g., 5% phenyl methylpolysiloxane) for general analysis. thermofisher.com |

| Carrier Gas | The mobile phase that carries the sample through the column. | Helium or Hydrogen. nih.gov |

| Injector Temperature | Temperature at which the sample is vaporized. | Typically 250-300 °C. |

| Oven Temperature Program | A temperature gradient to facilitate separation. | Initial temperature around 60-100°C, ramped up to 250-300°C. mdpi.com |

| Detector | The device that measures the eluting compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). thermofisher.comnih.gov |

This table provides a generalized overview. Specific conditions for this compound would require method development and optimization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids, including this compound. myfoodresearch.com Unlike GC, HPLC does not require the analyte to be volatile, allowing for the analysis of underivatized amino acids. sigmaaldrich.comacs.org However, derivatization is often employed to enhance detection, particularly when using UV-Vis or fluorescence detectors, as most amino acids lack a strong chromophore. myfoodresearch.com

For the separation of enantiomers, chiral HPLC is the method of choice. This can be achieved in several ways:

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with the two enantiomers, leading to their separation. chromatographytoday.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.comnih.gov

Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different affinities for the achiral stationary phase, enabling separation. nih.gov

Pre-column Derivatization with a Chiral Reagent: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com

The selection of the mobile phase, which typically consists of a buffer and an organic modifier like acetonitrile or methanol, is crucial for achieving optimal separation. sigmaaldrich.comnih.gov The pH of the buffer can significantly influence the retention and selectivity of amino acids. acs.org

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Amino Acid Analysis

| Parameter | Description | Typical Conditions |

| Stationary Phase (Column) | The solid support where separation occurs. | Reversed-phase (e.g., C18) for general analysis. acs.org Chiral Stationary Phases (e.g., teicoplanin-based) for enantiomeric separation. sigmaaldrich.comnih.govsigmaaldrich.com |

| Mobile Phase | The liquid that carries the sample through the column. | A mixture of aqueous buffer (e.g., phosphate, formate) and an organic solvent (e.g., acetonitrile, methanol). sigmaaldrich.comacs.orgnih.gov |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or Gradient (changing mobile phase composition). acs.orgnih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min. |

| Detector | The device that measures the eluting compounds. | UV-Vis, Fluorescence (often requires derivatization), or Mass Spectrometer (MS). myfoodresearch.comnih.gov |

| Derivatization | Optional chemical modification to enhance detection. | Pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) for fluorescence detection. nih.gov |

This table provides a generalized overview. Specific conditions for this compound would require method development and optimization.

Advanced Hyphenated Techniques in this compound Analysis

To achieve higher sensitivity and more definitive identification, chromatographic techniques are often "hyphenated" with powerful spectroscopic detectors, most notably mass spectrometry (MS). nih.govchemijournal.comiosrjournals.org These hyphenated techniques provide both separation and structural information in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the sensitive and selective detection capabilities of MS. iosrjournals.org After the derivatized this compound is separated on the GC column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. nist.gov This technique is invaluable for confirming the identity of the compound and for quantifying it at very low levels. nih.govnih.gov Chiral GC-MS methods have been developed for the analysis of various amino acids, enabling both separation and identification of enantiomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and powerful technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. chemijournal.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like underivatized amino acids. nih.gov The eluent from the HPLC column is introduced into the mass spectrometer, where the solvent is removed, and the analyte is ionized. LC-MS provides molecular weight information and, with tandem mass spectrometry (LC-MS/MS), detailed structural information through fragmentation analysis. nih.goviosrjournals.org This makes it an indispensable tool for the unambiguous identification and quantification of this compound in complex mixtures. The use of LC-MS with chiral stationary phases allows for the sensitive and selective analysis of its enantiomers. sigmaaldrich.com

Other Hyphenated Techniques: While GC-MS and LC-MS are the most common, other hyphenated techniques can also be applied. For instance, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can provide detailed structural information of the separated compounds directly. chemijournal.comresearchgate.netComprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution for complex samples by using two different columns in series. nih.gov

The development and application of these advanced analytical methodologies are fundamental to advancing the research on this compound, enabling its precise characterization and quantification.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Methoxyphenyl Ethyl Alanine Excluding Clinical Outcomes

Design and Synthesis of (1-(3-Methoxyphenyl)ethyl)alanine Analogs for SAR Probing

Information regarding the strategic design and chemical synthesis of analogs of this compound for the purpose of probing its structure-activity relationships is not available in the reviewed literature.

Identification of Key Pharmacophoric Features through Analog Variation (Theoretical and In Vitro Focus)

There are no available studies that identify the key pharmacophoric features of this compound through the systematic variation of its chemical structure and subsequent in vitro or theoretical evaluation.

Stereochemical Influence on Molecular Recognition and Biological Activity in vitro

Research detailing the influence of stereochemistry on the molecular recognition and in vitro biological activity of this compound has not been identified.

Correlation of Structural Modifications with In Vitro Biological Activity Profiles of this compound Derivatives

No data correlating specific structural modifications of this compound derivatives with their in vitro biological activity profiles could be located.

Due to the lack of available data, a table of compound names mentioned in the article cannot be generated.

Future Directions and Emerging Research Avenues for 1 3 Methoxyphenyl Ethyl Alanine

Potential of (1-(3-Methoxyphenyl)ethyl)alanine in Drug Discovery Lead Optimization (Pre-Clinical Stage)

The journey of a new chemical entity from a "hit" to a viable "lead" compound in drug discovery is a critical and challenging phase. medium.com this compound, with its distinct aryl and amino acid moieties, presents a compelling scaffold for lead optimization. This process involves the iterative refinement of a compound's chemical structure to enhance its efficacy, selectivity, and pharmacokinetic properties. 3biotech.com The goal is to transform a promising but imperfect initial compound into a candidate that is ready for preclinical and, eventually, clinical development. medium.comnih.gov

The structural complexity of a lead compound often increases during optimization, which can sometimes lead to undesirable properties. nih.gov Therefore, a key strategy in lead optimization is structural simplification, which can improve synthetic accessibility and pharmacokinetic profiles. nih.gov The unique combination of a methoxyphenyl group and an alanine (B10760859) core in this compound offers a versatile platform for systematic modifications. Researchers can explore a range of analogs by altering substituents on the aromatic ring or modifying the amino acid portion to fine-tune its interaction with biological targets. This systematic approach, known as creating a Structure-Activity Relationship (SAR) study, is fundamental to identifying the most effective molecular designs. 3biotech.com

Furthermore, the prodrug approach, where a drug is chemically modified to improve its delivery and is then converted to the active form in the body, is a promising avenue. nih.gov Amino acids are frequently used as carriers in prodrug design to enhance properties like bioavailability. nih.gov The alanine component of this compound makes it an ideal candidate for such strategies.

Integration of this compound Synthesis and Screening with High-Throughput Methodologies

To accelerate the discovery process, the synthesis and biological evaluation of this compound derivatives can be significantly enhanced by high-throughput methodologies. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govresearchgate.netunchainedlabs.com This approach is particularly valuable in the early, exploratory phases of research where the goal is to systematically scout for promising chemical transformations. unchainedlabs.com

The integration of automated synthesis with HTS can create a powerful and efficient discovery engine. Automated synthesis platforms can rapidly generate libraries of this compound analogs, which can then be directly funneled into HTS assays. nih.gov This seamless workflow enables a much broader exploration of the chemical space around the core scaffold, increasing the probability of identifying potent and selective compounds. For instance, HTS has been successfully used to identify novel inhibitors of enzymes like alanine racemase, highlighting its potential for finding new drug candidates. nih.govresearchgate.net

The data generated from these high-throughput experiments can be vast and complex. Therefore, advanced data analysis techniques are crucial for extracting meaningful insights and guiding the next round of synthesis and testing.

Development of Novel and Sustainable Synthetic Strategies for Scalable Production of this compound

As research on this compound and its derivatives progresses, the demand for larger quantities of the compound will inevitably increase. Therefore, the development of novel, efficient, and sustainable synthetic strategies for its scalable production is a critical area of future research. Current synthetic methods may be suitable for laboratory-scale production but may not be practical or economical for larger-scale manufacturing.

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. nih.gov Biocatalytic methods often offer high enantioselectivity and can be more environmentally friendly than traditional chemical synthesis. nih.gov For example, imine reductases (IREDs) have been used for the asymmetric synthesis of N-substituted α-amino esters, which are structurally related to this compound. nih.gov Exploring the use of such enzymes for the synthesis of this specific compound could lead to a highly efficient and sustainable production route.

Another avenue of exploration is the development of novel chemical routes that are more atom-economical and use less hazardous reagents. Recent advancements in areas like the use of aryl radicals in cross-coupling reactions offer new tools for constructing complex molecules. acs.org Investigating such modern synthetic methodologies could lead to more efficient and scalable routes to this compound. The development of practical and cost-effective synthesis is a key advantage for any new compound. acs.org

Advanced Computational Methodologies in the Rational Design and Optimization of this compound Derivatives

Advanced computational methodologies are becoming indispensable tools in modern drug discovery and materials science. These in silico techniques can be powerfully applied to the rational design and optimization of this compound derivatives, saving significant time and resources compared to purely experimental approaches.

Computational alanine scanning, for example, is a method used to predict how mutating a specific amino acid to alanine will affect a protein's stability or its interaction with a ligand. plos.orgnih.gov This technique can be adapted to study the interactions of this compound derivatives with their biological targets, providing insights into which parts of the molecule are crucial for binding. acs.org Molecular docking and molecular dynamics simulations can further elucidate the binding modes and energetics of these interactions, guiding the design of more potent and selective compounds. plos.orgijcce.ac.ir

In silico tools can also be used to predict the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of designed derivatives, helping to prioritize which compounds to synthesize and test experimentally. mdpi.com By combining computational predictions with experimental validation, researchers can adopt a more targeted and efficient approach to optimizing the properties of this compound for specific applications. nih.govnih.gov The use of computational modeling can guide researchers to make informed decisions, even for complex systems. rsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing high-purity (1-(3-Methoxyphenyl)ethyl)alanine, and how can intermediates be characterized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly used. Protecting groups (e.g., Fmoc for the amino group) prevent side reactions. Post-synthesis, purification via reversed-phase HPLC with UV detection (λ ~254 nm) ensures purity. Intermediate characterization should include -NMR to confirm the 3-methoxyphenyl moiety (δ 3.8 ppm for OCH) and LC-MS for molecular ion verification .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR identifies aromatic protons (δ 6.7–7.2 ppm) and the methoxy group (δ 3.8 ppm). -NMR confirms carbonyl (C=O, ~175 ppm) and quaternary carbons in the phenyl ring .

- Mass Spectrometry : High-resolution MS (HRMS) determines the exact mass (e.g., [M+H] for CHNO: calculated 224.1287).

- IR : Stretching frequencies for -NH (~3350 cm) and -COOH (~1700 cm) confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Store at 2–8°C under inert gas (N) to prevent degradation. Dispose of waste via certified chemical disposal services. Reference safety data sheets (SDS) for structurally similar compounds (e.g., 3-phenylalanine derivatives) for hazard classification .

Advanced Research Questions

Q. How can isotopic labeling (e.g., , ) elucidate the metabolic fate of this compound in vivo?

- Methodological Answer : Incorporate -labeled alanine or deuterated methoxyphenyl groups during synthesis. Use LC-MS/MS to track labeled metabolites in plasma/tissue homogenates. Compare fragmentation patterns with unlabeled controls to identify metabolic pathways (e.g., hydroxylation, demethylation). Isotopic purity (>98%) is critical to avoid signal overlap .

Q. What experimental designs address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Standardize assay conditions:

- Cell-Based Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and passage numbers.

- Dose-Response Curves : Include positive/negative controls (e.g., known agonists/antagonists) and validate via statistical tests (e.g., ANOVA with Tukey post-hoc).

- Purity Verification : Confirm compound purity (>95%) via HPLC before assays. Contradictions may arise from impurities or solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Q. How should researchers design enzyme inhibition assays to study interactions between this compound and phenylalanine ammonia-lyase (PAL)?

- Methodological Answer :

- Enzyme Source : Use purified PAL (e.g., from Rhodotorula glutinis).

- Substrate Competition : Monitor L-phenylalanine depletion via UV (λ 290 nm) with/without the inhibitor.

- Kinetic Analysis : Calculate (inhibition constant) using Lineweaver-Burk plots. Include controls for non-specific binding (e.g., bovine serum albumin) .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) to determine IC/EC. Use nonlinear regression tools (e.g., GraphPad Prism). Assess goodness-of-fit via R and residual analysis. For low sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) .

Data Interpretation & Validation

Q. How can researchers distinguish between stereoisomers of this compound during chiral analysis?

- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with a polar mobile phase (hexane:isopropanol, 90:10). Compare retention times with enantiomerically pure standards. Circular dichroism (CD) spectroscopy can further validate optical activity (e.g., Cotton effect at ~220 nm) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.